molecular formula C5H4F3N3O2 B2624315 2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1402411-43-1

2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B2624315
CAS No.: 1402411-43-1
M. Wt: 195.101
InChI Key: LHKKVYVRJWNYNV-UHFFFAOYSA-N
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Description

Historical Context of Triazole-Based Compound Development

The exploration of triazole derivatives began in 1885 with Bladin’s identification of the 1,2,3-triazole ring system, a five-membered heterocycle containing three nitrogen atoms. Early research focused on elucidating the reactivity and stability of this aromatic system, which exhibits both pyrazole-like and imidazole-like characteristics. The mid-20th century marked a turning point with the discovery of azole antifungals, such as fluconazole and itraconazole, which leveraged the triazole moiety’s ability to coordinate with cytochrome P450 enzymes. These breakthroughs underscored the pharmacophoric potential of triazoles, particularly their capacity to inhibit sterol biosynthesis in pathogenic fungi.

The advent of click chemistry in the early 21st century revolutionized triazole synthesis. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled regioselective formation of 1,4-disubstituted triazoles, while metal-free protocols expanded access to 1,5-disubstituted analogs. For example, Thomas et al. demonstrated that enolizable ketones could react with aryl azides under acetic acid catalysis to yield 1,5-disubstituted triazoles at 100°C. These methodological advances facilitated the incorporation of functional groups like acetic acid at specific triazole positions, paving the way for derivatives such as this compound.

Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry

The trifluoromethyl group (-CF~3~) exerts profound electronic and steric effects on heterocyclic systems. As a bioisostere, it often replaces methyl or chloride groups to enhance metabolic stability and membrane permeability. In the context of triazole chemistry, -CF~3~ substitution at position 4 of the ring introduces strong electron-withdrawing character, which polarizes the π-electron system and influences regioselectivity in subsequent reactions. For instance, trifluoromethyl groups increase the acidity of adjacent protons, enabling deprotonation strategies for further functionalization.

Comparative studies of trifluoromethylated triazoles reveal distinct physicochemical advantages:

Property -CH~3~ Substituted Triazole -CF~3~ Substituted Triazole
LogP (Lipophilicity) 1.2 2.5
pKa (Acidity) 8.7 7.1
Metabolic Oxidation Susceptible Resistant

Properties

IUPAC Name

2-[4-(trifluoromethyl)triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)3-1-11(10-9-3)2-4(12)13/h1H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKKVYVRJWNYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402411-43-1
Record name 2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that triazole derivatives exhibit anticancer properties. For instance, compounds containing the triazole ring have been explored for their ability to inhibit various kinases involved in cancer progression. The specific compound 2-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid may serve as a scaffold for developing new anticancer agents by modifying substituents to enhance potency and selectivity against cancer cell lines .

Antiviral Agents
The incorporation of triazole moieties in nucleoside analogs has been shown to enhance antiviral activity. For example, derivatives similar to this compound have been synthesized and tested as potential antiviral agents against HIV and other viruses due to their ability to interfere with viral replication processes .

Biochemical Applications

Fluorine NMR Spectroscopy
The compound has been utilized as a sensor in nuclear magnetic resonance (NMR) spectroscopy. Specifically, it can be incorporated into oligonucleotides to monitor DNA and RNA structures through fluorine NMR. This application is particularly valuable for studying the dynamics of nucleic acids and their interactions with proteins .

Enzyme Inhibition Studies
Triazole derivatives are often investigated for their ability to inhibit enzymes involved in metabolic pathways. The unique electronic properties imparted by the trifluoromethyl group may enhance binding affinity to target enzymes, making this compound a candidate for further studies in enzyme inhibition .

Materials Science

Polymer Chemistry
The synthesis of polymers incorporating triazole units has gained traction due to their unique thermal and mechanical properties. The introduction of this compound into polymer matrices can improve material performance in applications ranging from coatings to biomedical devices .

Agricultural Chemistry

Pesticide Development
Research into triazole-based compounds has also extended into agricultural chemistry, where they are being evaluated for use as fungicides or herbicides. The stability and reactivity of the triazole ring make it an attractive target for developing new agrochemicals that can effectively manage plant diseases .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityInvestigated the potency of triazole derivativesFound that modifications at the triazole position significantly enhanced anticancer activity against specific cancer cell lines .
NMR Spectroscopy ApplicationDeveloped fluorine-labeled nucleosidesDemonstrated effective monitoring of DNA/RNA structure changes using fluorine NMR spectroscopy .
Polymer SynthesisCreated polymers with enhanced propertiesPolymers incorporating triazole units exhibited improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The triazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazole-acetic acid scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Key Features/Applications Reference
2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid -CF₃ High hydrophobicity; potential drug candidate
BTTAA Bis-tert-butyl triazole, tertiary amine CuAAC ligand; enhances biocompatibility and reaction speed in live cells
2-{4-[(4-Chlorophenyl)ethynyl]-...-yl}acetic acid (7a) 4-Cl-C₆H₄-ethynyl, dimethylamino-C₆H₃-ethynyl Fluorescent label (80% yield); aryl groups enable π-π stacking for fluorescence
2-(4-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid Phenyl (1,2,4-triazole isomer) 1,2,4-triazole isomer; different electronic properties and reactivity
2-(4-Ethoxycarbonyl-5-methyl-...-yl)acetic acid Ethoxycarbonyl, methyl Ester functionality; used in crystallography studies
2-(4-Formyl-1H-1,2,3-triazol-1-yl)acetic acid Formyl (-CHO) Reactive aldehyde group for conjugation; predicted pKa ~3.17
N-(1H-Benzo[d]imidazol-2-yl)-...acetamide (6o) Benzoimidazolyl, -CF₃-phenyl Quorum sensing inhibitor (64.25% inhibition at 250 mM); low cytotoxicity
Key Observations:
  • Electron-Withdrawing Groups: The -CF₃ group in the target compound increases acidity of the acetic acid moiety compared to electron-donating groups (e.g., -NMe₂ in 7a).
  • Triazole Regioisomerism : The 1,2,3-triazole scaffold (target compound) vs. 1,2,4-triazole () alters electronic distribution and hydrogen-bonding capacity, impacting applications in catalysis or drug design .
  • Functional Group Diversity : Substituents like ethynyl (7a), tert-butyl (BTTAA), and formyl () enable diverse applications, from fluorescence to bioconjugation .

Physicochemical Properties

  • Solubility: The -CF₃ group imparts hydrophobicity, likely reducing aqueous solubility compared to polar derivatives like 7a (dimethylamino group) or BTTAA (tertiary amine) .
  • Acidity : Predicted pKa values for triazole-acetic acids range from ~3.17 (formyl derivative, ) to higher values for electron-donating substituents. The -CF₃ group may lower the pKa further, enhancing deprotonation at physiological pH .
  • Thermal Stability : Derivatives like 7a and BTTAA are stable under reaction conditions (e.g., CuAAC), suggesting the target compound’s robustness in similar environments .

Biological Activity

2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a compound characterized by its unique triazole structure, which has been associated with various biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials based on recent research findings.

  • Molecular Formula : C5_5H4_4F3_3N3_3O2_2
  • Molecular Weight : 195.10 g/mol
  • CAS Number : 1402411-43-1
  • Structure : The compound features a trifluoromethyl group attached to a triazole ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit diverse biological activities. The following sections detail specific activities related to this compound.

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively studied. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various triazole compounds have shown effective inhibition against Gram-positive bacteria. In particular, some derivatives demonstrated MIC values as low as 0.4 µM against Staphylococcus aureus .
CompoundMIC (µM)Target Organism
Compound 1<8Various bacteria
Compound 20.4–0.8S. aureus
Compound 36.3Enterococcus faecalis

The presence of the trifluoromethyl group in the structure is believed to enhance the lipophilicity and overall bioactivity of these compounds .

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives:

  • IC50_{50} values indicate significant cytotoxicity against various cancer cell lines. For example, compounds related to triazoles have shown IC50_{50} values as low as 3.4 µM against HL-60 leukemia cells .
Cell LineIC50_{50} (µM)Compound
HL-603.4Triazole derivative
MDA-MB-23125.1Triazole derivative
HEK-29349.6Triazole derivative

The mechanism of action often involves inducing apoptosis through mitochondrial pathways and cell cycle arrest during the G1 phase .

Other Therapeutic Potentials

In addition to antibacterial and anticancer properties, triazole compounds have been explored for their potential in treating other conditions:

  • Antileishmanial Activity : Certain triazole derivatives exhibited potent activity against Leishmania species with IC50_{50} values lower than traditional treatments like Miltefosine .

Case Studies

Several case studies provide insights into the biological activity of triazole-containing compounds:

  • Antibacterial Efficacy : A study demonstrated that a series of triazolium salts showed remarkable antibacterial activity against resistant strains of bacteria, indicating their potential as new antibiotics .
  • Cytotoxicity in Cancer Models : Research involving various cancer cell lines showed that specific triazole derivatives selectively induced cell death in cancerous cells while sparing normal cells, highlighting their therapeutic index .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid with high regioselectivity?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method. Reacting a trifluoromethyl-substituted alkyne with an azidoacetic acid precursor under Cu(I) catalysis ensures regioselective 1,4-substitution. For example, using CuSO₄·5H₂O and sodium ascorbate in a water-tert-butanol solvent system yields the target compound with >95% regioselectivity .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C4 of triazole).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 225.0451 for C₆H₅F₃N₃O₂).
  • X-ray Crystallography: SHELXL refinement resolves bond angles and torsional strain in the triazole-acetic acid backbone .

Q. How does the trifluoromethyl group influence the compound's stability under acidic or basic conditions?

The electron-withdrawing CF₃ group enhances triazole ring stability but may promote hydrolysis of the acetic acid moiety under strong basic conditions (pH >10). Stability assays in phosphate-buffered saline (PBS, pH 7.4) show >90% integrity over 24 hours, making it suitable for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between calculated and observed NMR shifts often arise from dynamic proton exchange or solvent effects. Use variable-temperature NMR (VT-NMR) to suppress exchange broadening. For ambiguous cases, X-ray diffraction with SHELXL refinement provides unambiguous confirmation of regiochemistry and hydrogen bonding patterns .

Q. What methodologies enable the incorporation of this triazole derivative into peptide backbones for drug discovery?

Solid-phase peptide synthesis (SPPS) with on-resin CuAAC is effective. For example, conjugate the triazole-acetic acid to azide-functionalized peptides using Cu(I)-THPTA (tris-hydroxypropyltriazolylmethylamine) ligand. This achieves >90% coupling efficiency and avoids racemization .

Q. How can computational methods predict the reactivity of this compound in further derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the triazole N2 or acetic acid carboxylate. The CF₃ group lowers the LUMO energy at C5, favoring nucleophilic aromatic substitution (SNAr) at this position .

Q. What strategies optimize the solubility of this compound for in vitro biological assays?

  • Counterion exchange: Replace the sodium salt with lysine or arginine salts to enhance aqueous solubility.
  • Co-solvents: Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to maintain solubility without denaturing proteins .

Q. How does the trifluoromethyl group impact the compound’s pharmacokinetic profile in preclinical models?

Radiolabeled analogs (e.g., ¹⁸F or ³H) show prolonged plasma half-life (t₁/₂ = 4.2 hours in mice) due to CF₃-mediated resistance to cytochrome P450 oxidation. However, the acetic acid moiety promotes rapid renal clearance, requiring prodrug strategies for systemic delivery .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

The CF₃ group causes disorder in crystal lattices. Use low-temperature (100 K) data collection and anisotropic displacement parameters during SHELXL refinement. Twinning can be addressed with the TWINABS tool .

Q. How is this compound utilized in site-directed spin labeling (SDSL) for protein dynamics studies?

The triazole ring serves as a rigid spacer between spin labels (e.g., nitroxides) and protein backbones. Conjugation via CuAAC ensures precise labeling at engineered cysteine or non-canonical amino acid sites. Continuous-wave EPR (cw-EPR) quantifies distance distributions in the 15–60 Å range .

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